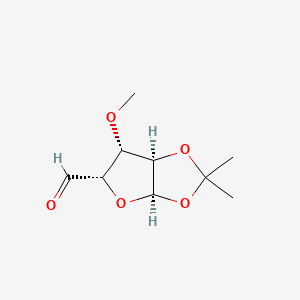
9-PHENYL-10-PHENYLETHYNYLPHENANTHRENE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-PHENYL-10-PHENYLETHYNYLPHENANTHRENE is an aromatic hydrocarbon known for its unique structural properties and applications in various scientific fields. This compound is characterized by a phenanthrene core substituted with phenyl and phenylethynyl groups, which contribute to its distinct chemical behavior and photophysical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-PHENYL-10-PHENYLETHYNYLPHENANTHRENE typically involves the Suzuki/Sonogashira cross-coupling reactions. These reactions are carried out under specific conditions to ensure high yields and purity. For instance, the reaction between 9-bromo-10-phenylphenanthrene and phenylacetylene in the presence of a palladium catalyst and a base like triethylamine can yield the desired compound .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the principles of large-scale synthesis would likely follow similar cross-coupling reactions with optimization for cost, efficiency, and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 9-PHENYL-10-PHENYLETHYNYLPHENANTHRENE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenanthrene core.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Halogenating agents or nitrating mixtures can be used under controlled conditions.
Major Products: The major products formed from these reactions include various substituted phenanthrenes, quinones, and reduced hydrocarbons .
Applications De Recherche Scientifique
9-PHENYL-10-PHENYLETHYNYLPHENANTHRENE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying photophysical properties.
Biology: Its derivatives are explored for potential biological activities and interactions with biomolecules.
Industry: It is utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its fluorescence properties
Mécanisme D'action
The mechanism by which 9-PHENYL-10-PHENYLETHYNYLPHENANTHRENE exerts its effects involves interactions at the molecular level. The phenylethynyl groups enhance conjugation, leading to unique electronic properties. These interactions can affect various molecular targets and pathways, including:
Photophysical Pathways: The compound’s fluorescence and absorption properties are influenced by its conjugated structure.
Chemical Pathways: Its reactivity in oxidation and substitution reactions is dictated by the electron density on the phenanthrene core.
Comparaison Avec Des Composés Similaires
- 9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
- 4-(10-phenylanthracene-9-yl)pyridine
Comparison: Compared to these similar compounds, 9-PHENYL-10-PHENYLETHYNYLPHENANTHRENE stands out due to its specific substitution pattern, which imparts unique photophysical properties and reactivity. For instance, the presence of both phenyl and phenylethynyl groups can lead to higher thermal stability and distinct fluorescence characteristics .
Propriétés
Numéro CAS |
725213-67-2 |
|---|---|
Formule moléculaire |
C28H18 |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
9-phenyl-10-(2-phenylethynyl)phenanthrene |
InChI |
InChI=1S/C28H18/c1-3-11-21(12-4-1)19-20-27-25-17-8-7-15-23(25)24-16-9-10-18-26(24)28(27)22-13-5-2-6-14-22/h1-18H |
Clé InChI |
IVHHXNWKZTVOLG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C#CC2=C(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=CC=C5 |
SMILES canonique |
C1=CC=C(C=C1)C#CC2=C(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3,4,8b-Tetrahydro-1aH-1-oxa-benzo[a]cyclopropa[c]cycloheptene](/img/structure/B1625340.png)










![Benzoic acid, 2-[4-(diethylamino)benzoyl]-](/img/structure/B1625355.png)
![[(2R,3S,4S,5R)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate](/img/structure/B1625357.png)

